molecular formula C14H19FO2 B2369542 4-Ethyl-3-(4-fluorophenyl)hexanoic acid CAS No. 1215914-40-1

4-Ethyl-3-(4-fluorophenyl)hexanoic acid

Cat. No.: B2369542
CAS No.: 1215914-40-1
M. Wt: 238.302
InChI Key: VVKYQXWUDIBXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-3-(4-fluorophenyl)hexanoic acid is an organic compound with the molecular formula C14H19FO2 It is characterized by the presence of an ethyl group, a fluorophenyl group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a fluorophenyl derivative followed by a series of reactions to introduce the hexanoic acid chain. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and environmental impact. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(4-fluorophenyl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-Ethyl-3-(4-fluorophenyl)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. The hexanoic acid chain may influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-3-(4-chlorophenyl)hexanoic acid
  • 4-Ethyl-3-(4-bromophenyl)hexanoic acid
  • 4-Ethyl-3-(4-methylphenyl)hexanoic acid

Uniqueness

4-Ethyl-3-(4-fluorophenyl)hexanoic acid is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and interaction with biological targets. The fluorine atom’s electronegativity and size can influence the compound’s stability and binding affinity, making it distinct from its analogs.

Properties

IUPAC Name

4-ethyl-3-(4-fluorophenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO2/c1-3-10(4-2)13(9-14(16)17)11-5-7-12(15)8-6-11/h5-8,10,13H,3-4,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKYQXWUDIBXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(CC(=O)O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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